Cas no 57-43-2 (amobarbital)
amobarbital Chemical and Physical Properties
Names and Identifiers
-
- amobarbital
- 5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-Ethyl-5-(3-methylbutyl)barbituric acid
- isomytal
- mylodorm
- amylbarbitone
- amylobarbital
- amylobarbitone
- pentymal
- pentymalum
- robarb
- schiwanox
- sednotic
- somnal
- statadorm
- sumital
- talamo
- Tuinal
- 5-ethyl-5-isopentylbarbituric acid
- 5-ethyl-5-isoamylmalonyl urea
- 5-isoamyl-5-ethylbarbituric acid
- AMAL
- amasust
- Amesec
- amital
- amobarbitone
- amospan
- Amtal
- amybal
- Amytal
- barbamil
- barbamyl
- barbamyl acid
- binoctal
- blue heavens
- Daprisal
- dorlotyn
- ethylisopentylbarbituric acid
- euroctal
- isoamyethylbarbituric acid
- isomyl
- ***
- 5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione
- Amobarbital solution
- 5-ethyl-5-isopentyl-barbituric acid
- Eunoctal
- NSC32406
- Amobarbital 0.1 mg/ml in Methanol
- Amobarbital (JP15/INN)
- 5-Ethyl-5-(3-methylbutyl)-2,6(1H,3H,5H)-pyrimidinetrione
- Dexamyl (Salt/Mix)
- Oprea1_587446
- NINDS_000994
- Amobarbitalum
- component of 15-90 (Salt/Mix)
- LS-7196
- SCHEMBL43780
- Amobarbital [Controlled Substance]
- Stadadorm
- DTXSID9020081
- CHEBI:2673
- Tox21_112866
- Barbituric acid, 5-ethyl-5-isopentyl-
- D00555
- KBio1_000994
- BIDD:PXR0091
- Amobarbital [INN:JAN]
- component of Dexamyl
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-
- NSC 10815
- Amobarbital suppository dosage form
- Isoamylethylbarbituric acid
- EINECS 200-330-7
- 5-Ethyl-5-isoamylbarbituric acid
- AMOBARBITAL [JAN]
- isopentobarbital
- AMOBARBITAL [HSDB]
- NCGC00247711-01
- NSC120800
- Amobarbital cii
- Amobarbital [USP:INN:BAN:JAN]
- 2,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-
- D0R6BR
- WLN: T6VMVMV FHJ F2 F2Y1&1
- CCRIS 5454
- VIROVYVQCGLCII-UHFFFAOYSA-
- CHEMBL267894
- Isomytal (TN)
- AMOBARBITAL CII [USP-RS]
- IDI1_000994
- 5-Ethyl-5-isopentylbarbitursaeure
- Dormytal
- NSC10815
- AMOBARBITAL [WHO-DD]
- CBDivE_006514
- C07536
- GWH6IJ239E
- 5-Ethyl-5-isopentyl-2,4,6(1H,3H,5H)-pyrimidinetrione #
- Amobarbital 1.0 mg/ml in Methanol [Controlled Substance]
- NSC-10815
- DTXCID0081
- 57-43-2
- Amobarbital (JP17/INN)
- HSDB 3286
- AMOBARBITAL [EP IMPURITY]
- amobarbital-
- component of Q-Caps
- UNII-GWH6IJ239E
- CAS-57-43-2
- component of Dexamyl (Salt/Mix)
- DivK1c_000994
- SCHEMBL15364946
- component of Amo-Dextrosule
- NSC-120800
- component of 15-90
- Amobarbitale
- component of Q-Caps (Salt/Mix)
- Barbituric acid, 5-ethyl-5-isoamyl-
- component of Amo-Dextrosule (Salt/Mix)
- VIROVYVQCGLCII-UHFFFAOYSA-N
- Amobarbitale [DCIT]
- AMOBARBITAL [MI]
- AMOBARBITAL [INN]
- 5-ethyl-5-(3-methylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- AMOBARBITAL [VANDF]
- AMOBARBITAL [MART.]
- Q415850
- NSC-32406
- InChI=1/C11H18N2O3/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
- Amobarbitalum [INN-Latin]
- DB01351
- AMOBARBITAL (MART.)
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-,
- Amobarbital 1.0 mg/ml in Methanol
- NS00008808
- N05CA02
- Amobarbital (USP:INN:BAN:JAN)
- 5-Ethyl-5-(3-methylbutyl)-2,4,6-(1H,3H,5H)-pyrimidinetrione
- Barbituric acid, 5-ethyl-5-isopentyl
- AMOBARBITAL CII (USP-RS)
- Amobarbitalum (INN-Latin)
- AMOBARBITAL (EP IMPURITY)
-
- Inchi: 1S/C11H18N2O3/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
- InChI Key: VIROVYVQCGLCII-UHFFFAOYSA-N
- SMILES: O=C1C(C(NC(N1)=O)=O)(CC)CCC(C)C
Computed Properties
- Exact Mass: 226.13200
- Monoisotopic Mass: 226.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 75.3Ų
Experimental Properties
- Color/Form: White crystalline powder, odorless, slightly bitter
- Density: 1.1376 (rough estimate)
- Melting Point: 156-158 ºC
- Boiling Point: 367.89°C (rough estimate)
- Flash Point: 9℃
- Refractive Index: 1.4620 (estimate)
- Water Partition Coefficient: <0.1 g/100 mL at 18.5 ºC
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. Hygroscopic.
- PSA: 75.27000
- LogP: 1.84260
- Solubility: It is soluble in benzene, ethanol \ chloroform \ ether \ alkali solution and aliphatic hydrocarbon, slightly soluble in water, insoluble in petroleum ether
- pka: 8.0(at 25℃)
amobarbital Security Information
- Hazardous Material transportation number:3249
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: 16-36/37-45
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
- HazardClass:6.1(b)
- PackingGroup:III
- Toxicity:LD50 in mice (mg/kg): 212 s.c. (Irrgang)
amobarbital Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1030001-25mg |
amobarbital |
57-43-2 | 25mg |
¥3984.26 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1030001-25MG |
57-43-2 | 25MG |
¥4852.01 | 2023-01-06 |
amobarbital Related Literature
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Shu-Guo Hu,Shan-Wei Wang,Xi-Wen He Analyst 2003 128 1485
-
Liu-Yin Fan,Xin-Jun Luo,Si Li,Wei Zhang,Cheng-Xi Cao Anal. Methods 2014 6 4360
-
Myriam C. Salvadori,Mirtes E. Velletri,Márcia M. A. Camargo,Adélia C. P. Araújo Analyst 1988 113 1189
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4. Solvent-dependent stereoselectivity in the non-stereospecific reactions of the diastereoisomers of a phosphonamidothioic chloride with tert-butylamine. A pointer to the lifetime of the thiometaphosphonimidate intermediateMartin J. P. Harger J. Chem. Soc. Perkin Trans. 2 1991 1057
-
Rafay Ahmed,Wenhao Wang,Abdul Wasy Zia,Condon Lau Analyst 2018 143 4614
Additional information on amobarbital
Comprehensive Overview of Amobarbital (CAS No. 57-43-2): Properties, Applications, and Modern Relevance
Amobarbital, identified by its CAS number 57-43-2, is a well-known barbiturate derivative with historical significance in medicine and pharmacology. This compound belongs to the class of central nervous system (CNS) depressants, which were once widely prescribed for their sedative and hypnotic effects. Despite its decline in clinical use due to the advent of safer alternatives, amobarbital remains a subject of interest for researchers studying its mechanisms, pharmacokinetics, and potential niche applications.
The chemical structure of amobarbital features a barbituric acid core, modified with an amyl group at the 5-position, which influences its lipid solubility and duration of action. Its CAS registry number (57-43-2) is a critical identifier for chemists and regulatory bodies, ensuring accurate classification in databases and literature. In the early 20th century, amobarbital was marketed under brand names like Amytal and was primarily used to treat insomnia, anxiety, and epilepsy. Today, its role has shifted, but it continues to be referenced in discussions about sleep disorders, anxiolytics, and the evolution of psychopharmacology.
One of the most searched topics related to amobarbital is its comparison with modern sleep aids and anti-anxiety medications. Users often inquire about why barbiturates like amobarbital fell out of favor, leading to explanations about their narrow therapeutic index and high risk of dependence. Contemporary research focuses on repurposing older drugs, and amobarbital occasionally appears in studies exploring its effects on GABA receptors or its potential in neuropharmacology.
From a biochemical perspective, amobarbital acts as a positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission. This mechanism underpins its sedative effects but also explains its adverse effects, such as respiratory depression in overdose scenarios. Searches for "amobarbital mechanism of action" or "GABA and barbiturates" reflect enduring curiosity about how such compounds interact with neural pathways.
In the context of drug development history, amobarbital serves as a case study for the transition from barbiturates to benzodiazepines and newer Z-drugs like zolpidem. This shift is frequently discussed in forums comparing old vs. new sleep medications, with users questioning whether older drugs like amobarbital had unique advantages. While its clinical use is now rare, the compound is still employed in specialized diagnostic procedures, such as the Wada test for assessing cerebral hemisphere dominance before neurosurgery.
Another trending topic is the misuse potential of historical pharmaceuticals, including amobarbital. Public interest in "vintage drugs" or "obsolete medications" often leads to discussions about their pharmacological profiles and societal impact. However, it’s crucial to emphasize that amobarbital is not recommended for self-administration due to its significant risks.
For researchers, the CAS No. 57-43-2 is indispensable for locating amobarbital in chemical inventories or academic papers. Databases like PubMed and Reaxys use this identifier to streamline searches for studies on its synthesis, metabolism, or toxicology. Recent publications have examined its pharmacokinetics, including half-life and excretion pathways, which remain relevant for forensic and toxicological analyses.
In summary, while amobarbital (CAS 57-43-2) is no longer a frontline therapeutic agent, its legacy persists in pharmacology education, drug safety discourse, and niche medical applications. Its story underscores the importance of balancing efficacy with safety in CNS drug design—a lesson that continues to inform modern neurotherapeutic innovations.
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